6,8-Difluoro-7-ethoxy-4-methylcoumarin
Overview
Description
6,8-Difluoro-7-ethoxy-4-methylcoumarin is a non-fluorescent, fluorogenic cytochrome P450 substrate . It is converted by ethoxyresorufin O-deethylase (ECOD) to the blue fluorescent product DiFMU . It is a white powder, soluble in DMSO, DMF, or methanol .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis
The specific chemical structure of 6,8-Difluoro-7-hydroxy-4-methylcoumarin contains a coumarin core with two fluorine atoms and a hydroxyl group attached to it, as well as a methyl group on the 4 position .Chemical Reactions Analysis
6,8-Difluoro-7-hydroxy-4-methylcoumarin is a fluorophore . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) . It has also been coupled to peptides to improve electrospray ionization and MS sensitivity in MALDI-TOF MS .Physical and Chemical Properties Analysis
The compound is a white powder . It is soluble in DMSO, DMF, or methanol . Its molecular formula is C12H10F2O3, and its molecular weight is 240.2 .Scientific Research Applications
Synthesis and Biological Properties
- Synthesis and Biological Activity : 6-ethoxy-4-methylcoumarin, a related compound, has been synthesized using the Pechmann method. Its biological activity was assessed, revealing slight cytotoxic effects at certain doses and antioxidant activity without altering oxidative status (Çelikezen et al., 2020).
Fluorescent Dye Applications
- UV-light Excitable Fluorescent Dyes : Fluorinated coumarins, including 6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue), exhibit excellent photophysical properties. They serve as superior fluorescent dyes in biological systems due to high quantum yields and photostability (Sun et al., 1998).
- Synthesis for Fluorescence Imaging : A practical synthesis method for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye, has been optimized. This synthesis provides convenient access to fluorinated dyes for research labs (Kerkovius & Ménard, 2016).
Anticancer Research
- Structure-Activity Relationship in Anticancer Agents : Studies on 4-methylcoumarin derivatives, including those with modifications similar to 6,8-difluoro-7-ethoxy-4-methylcoumarin, have shown potential as anticancer agents. Certain derivatives displayed considerable cytotoxic effects against various human cancer cell lines (Miri et al., 2016).
Photophysical and Photochemical Properties
- Photophysical and Photochemical Analysis : Novel coumarins with structures akin to this compound have been synthesized and characterized. Their photophysical and photochemical properties, crucial for applications like photodynamic therapy, were investigated (Özdemir et al., 2019).
Antiviral Research
- Antiviral Agent Synthesis : Modifications of polyfluorochromen compounds, related to this compound, have shown promise as antiviral agents. Their synthesis and evaluation against viruses like influenza A and Coxsackie B3 highlighted their potential in antiviral applications (Shcherbakov et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 6,8-Difluoro-7-ethoxy-4-methylcoumarin are organophosphatases (OPases) . These enzymes play a crucial role in various biological processes, including signal transduction, energy storage and transfer, and protein regulation .
Mode of Action
This compound interacts with its targets by serving as a fluorogenic substrate . Specifically, it is hydrolyzed by OPases, such as mammalian serum paraoxonase and bacterial organophosphorus hydrolase (OPH) . This interaction results in the release of a fluorescent product, allowing the activity of these enzymes to be monitored .
Biochemical Pathways
The compound’s interaction with OPases affects the biochemical pathways associated with these enzymes. For instance, OPases are involved in the hydrolysis of organophosphates, a process crucial in detoxification and signal transduction . By serving as a substrate for these enzymes, this compound can influence these pathways and their downstream effects .
Pharmacokinetics
As a fluorophore, it is likely to have unique absorption and emission properties that could influence its bioavailability .
Result of Action
The hydrolysis of this compound by OPases results in the release of a fluorescent product . This fluorescence can be used to monitor the activity of these enzymes, providing a valuable tool for studying their roles in various biological processes .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light to maintain its stability and efficacy . Additionally, the pH and the presence of other molecules in the environment could potentially affect the compound’s interaction with its targets .
Safety and Hazards
Future Directions
6,8-Difluoro-7-hydroxy-4-methylcoumarin has been studied for its potential biological activities, including as a fluorescent probe for detecting enzyme activities and as an inhibitor of certain enzymes involved in cancer and inflammation . As a result, it has attracted attention as a potential lead compound for drug development .
Biochemical Analysis
Biochemical Properties
6,8-Difluoro-7-ethoxy-4-methylcoumarin can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
Cellular Effects
It has been used to label bacteria for multi-color fluorescence in situ hybridization (FISH), indicating that it may interact with cellular components .
Molecular Mechanism
It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , suggesting that it may interact with these types of molecules.
Temporal Effects in Laboratory Settings
It is known to be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye .
Metabolic Pathways
It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , suggesting that it may interact with these types of molecules.
Properties
IUPAC Name |
7-ethoxy-6,8-difluoro-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O3/c1-3-16-12-8(13)5-7-6(2)4-9(15)17-11(7)10(12)14/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDJZQBUMWFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=CC(=O)OC2=C1F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376346 | |
Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-24-9 | |
Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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